2-Ethyl-2-methyl-1,3-propanediol
Overview
Description
2-Ethyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.1742 g/mol . It is a colorless, low viscosity liquid that is widely used in various industrial applications due to its unique molecular structure . The compound is also known by other names such as 2-Methyl-2-ethyl-1,3-propanediol and 2-ethyl-2-methylpropane-1,3-diol .
Mechanism of Action
Target of Action
2-Ethyl-2-methyl-1,3-propanediol is a complex compound with a unique molecular structure It is known to interact with various components in cosmetic formulations, enhancing the action of preservatives .
Mode of Action
The compound’s mode of action is primarily through its interaction with other ingredients in a formulation. It is known to boost the action of preservatives, potentially allowing for the use of fewer or lower-concentration preservatives in a cosmetic formulation . This interaction and the resulting changes enhance the overall effectiveness of the product.
Pharmacokinetics
As a low molecular weight compound , it is likely to have good absorption and distribution properties. Its impact on bioavailability would depend on the specific formulation and usage context.
Result of Action
The primary result of the action of this compound is the enhancement of preservative action in cosmetic formulations . This leads to improved product stability and longevity. Additionally, it has mild hydrating properties that can leave a smooth, dewy finish on the skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its unique molecular structure allows it to remain liquid even in cold temperatures , suggesting that it has good stability across a range of temperatures. Other environmental factors such as pH and the presence of other ingredients in a formulation could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
2-Ethyl-2-methyl-1,3-propanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is involved in the biosynthesis of structurally diverse diols through a general route combining oxidative and reductive formations of hydroxyl groups . The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are crucial for the production of branched-chain diols, including this compound.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have mild hydrating properties, which can leave a smooth, dewy finish on the skin, providing moisture to aging skin prone to transepidermal water loss . Additionally, it boosts the action of preservatives, potentially reducing the need for high concentrations of preservatives in formulations .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, facilitating the conversion of amino acids to diols . These interactions are essential for the compound’s biochemical properties and its role in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known for its stability, allowing it to remain liquid even at low temperatures . Long-term effects on cellular function have been observed in in vitro and in vivo studies. These studies indicate that the compound maintains its biochemical properties over time, making it suitable for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have no significant hazard potential and is considered safe for use . At high doses, it may cause adverse effects, including target organ toxicity and bioaccumulation . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of branched-chain diols. The compound interacts with enzymes such as amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which catalyze the conversion of amino acids to diols . These interactions are essential for the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s unique molecular structure allows it to be efficiently transported and distributed within cells, ensuring its localization and accumulation in specific compartments . This property is crucial for its biochemical properties and its role in various cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and function . This subcellular localization is essential for the compound’s role in various biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-propanediol can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound typically involve the partial oxidation of precursor compounds or condensation reactions to form the desired diol . These methods are optimized for large-scale production to meet the demands of various industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-2-methyl-1,3-propanediol has a wide range of applications in scientific research and industry :
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Medicine: It serves as a multifunctional monomer in the production of coatings and other medical materials.
Industry: this compound is employed in the synthesis of biodegradable thermoplastic elastomers and high-gloss coatings
Comparison with Similar Compounds
- 2-Methyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 2-Ethyl-1,3-propanediol
Comparison: Compared to similar compounds, 2-Ethyl-2-methyl-1,3-propanediol is unique due to its branched asymmetric aliphatic structure, which provides distinct advantages in terms of stability and reactivity . This uniqueness makes it particularly valuable in applications requiring high-performance materials with specific mechanical and thermal properties .
Properties
IUPAC Name |
2-ethyl-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWKNVDKFZFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227813 | |
Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-84-9 | |
Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 77-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-methylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethyl-2-methyl-1,3-propanediol suitable for use in phase change materials (PCMs)?
A1: this compound exhibits desirable properties for PCM applications, specifically in combination with erythritol. Research demonstrates that mixing these compounds allows for fine-tuning the melting point of the resulting material. For instance, a mixture of 40% erythritol and 60% this compound resulted in a PCM with a melting point of 86.1°C and a latent heat of 246 kJ/kg []. This tunability makes these mixtures potentially suitable for hot water supply systems [].
Q2: How does the incorporation of this compound affect the properties of cationic polyurethane elastomers?
A2: When used as a chain extender in the synthesis of cationic polyurethane elastomers, this compound influences the material's micro-phase separation behavior and ionic conductivity. Studies indicate that increasing the content of ionic groups, potentially introduced via a cationic diol reacted with this compound, can lead to enhanced demixing of hard and soft segments within the polyurethane structure []. This can impact the material's mechanical properties and ionic conductivity, which is a crucial factor for applications like solid electrolytes.
Q3: Can we predict the melting point and latent heat of mixtures containing erythritol and this compound?
A3: Yes, researchers have successfully developed models to estimate these thermal properties. By considering the ideal enthalpy changes of melting and solid-liquid thermodynamic equilibrium, it is possible to predict the latent heat of these binary mixtures with reasonable accuracy. Studies have shown that such estimations are accurate within a 13% margin of error []. Similarly, models incorporating the activity coefficient of the solution can predict the melting point with an error margin within 7% []. These models are valuable tools for designing PCMs with specific thermal properties.
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